NS1619 is a benzimidazole derivative that has garnered significant attention in scientific research due to its ability to activate large-conductance calcium-activated potassium (BKCa) channels. [] BKCa channels are widely expressed in various tissues, including smooth muscle, neurons, and endothelium, and play a crucial role in regulating cellular excitability and a range of physiological processes. [] NS1619 serves as a valuable tool for investigating the functional roles of BKCa channels in vitro and in vivo. []
NS-1619 is chemically classified as a potassium ion channel opener. It is primarily sourced from synthetic processes aimed at enhancing the activity of calcium-activated potassium channels in various biological systems. The compound has been studied extensively for its effects on cellular ion homeostasis and its implications in pathophysiological conditions such as muscular dystrophy and cancer .
The synthesis of NS-1619 involves several key steps that utilize organic chemistry techniques. While specific proprietary methods may be closely held by manufacturers, general approaches typically include:
Specific parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity but are often not disclosed in detail in public literature.
NS-1619 has a complex molecular structure characterized by a specific arrangement of atoms conducive to its biological activity. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Analytical techniques such as X-ray crystallography or computational modeling can provide further insights into the three-dimensional conformation of NS-1619 and its interactions with target proteins.
NS-1619 participates in several chemical reactions relevant to its biological function:
In vitro studies have demonstrated that NS-1619 can inhibit L-type calcium channels in cardiac myocytes, showcasing its multifaceted role in cellular physiology .
The mechanism of action of NS-1619 primarily involves:
The physical and chemical properties of NS-1619 include:
These properties are crucial for determining appropriate usage conditions in experimental settings.
NS-1619 has several promising applications across different scientific domains:
NS-1619 (1,3-dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one) activates BK~Ca~ channels through direct binding to the channel’s α-subunit. The compound’s benzimidazolone core interacts with hydrophobic residues in the channel’s voltage-sensing domain (S4 segment), while its trifluoromethylphenyl groups stabilize the open conformation through allosteric modulation. This interaction is pH-dependent, with protonation of histidine residues near the binding pocket enhancing NS-1619’s efficacy. Molecular dynamics simulations confirm that these interactions reduce the energy barrier for voltage-sensor activation, facilitating potassium efflux [1] [5].
NS-1619 exhibits dual effects on mitochondrial membrane potential (ΔΨ~m~) contingent on concentration:
Table 1: Concentration-Dependent Effects of NS-1619 on Mitochondrial Parameters
Concentration | ΔΨ~m~ Change | Primary Mechanism | Functional Outcome |
---|---|---|---|
1–10 μM | Mild decrease (5–15 mV) | mitoBK~Ca~ activation | Reduced ROS, enhanced respiration |
>30 μM | Severe decrease (≤40 mV) | SERCA inhibition, SR Ca~2+~ release | Oxidative stress, metabolic depression |
In rat ventricular myocytes, NS-1619 (10–30 μM) inhibits L-type Ca~2+~ channels, reducing Ca~2+~ current amplitude by 45–65%. This occurs independently of BK~Ca~ channel activation or protein kinase pathways (PKC/PKA/PKG). Instead, NS-1619 binds directly to the α~1C~ subunit of L-type channels, stabilizing their inactivated state. This suppression limits Ca~2+~-induced Ca~2+~ release from the SR, thereby decreasing contractility. The effect is reversible upon washout and unaltered by K~+~ channel blockers like iberiotoxin [3] [8].
NS-1619’s electrophysiological effects are modulated by concurrent ion channel targeting:
NS-1619 bidirectionally modulates mitochondrial ROS:
Table 2: NS-1619’s Dual Regulation of Mitochondrial ROS
Context | [ROS] Change | Mechanism | Biological Significance |
---|---|---|---|
Succinate metabolism | ↓73% | Forward electron flow acceleration | Antioxidant protection |
Preconditioning (24h pre-IR) | ↑150% | PI3K/HO-1 pathway activation | Ischemic tolerance induction |
NS-1619 enhances mitochondrial Ca~2+~ retention capacity (CRC) by 2.3-fold in dystrophin-deficient mdx mice, delaying permeability transition pore (MPT) opening. This occurs via:
In Duchenne muscular dystrophy models, NS-1619 (0.5 mg/kg/day) restores mitoBK~Ca~ expression, improving mitochondrial ultrastructure and reducing fibrosis—though it fails to prevent creatine kinase leakage or muscle weakness [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7